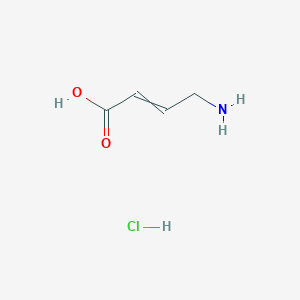

4-Aminobut-2-enoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Aminobut-2-enoic acid hydrochloride is a chemical compound with the molecular formula C4H8ClNO2. It is an amino acid derivative that has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobut-2-enoic acid hydrochloride typically involves the reaction of 4-(methylamino)furan-2(5H)-one with an amine. This process is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is usually produced in powder form and stored at room temperature .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Aminobut-2-enoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Aminobut-2-enoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be used in the development of inhibitors targeting protein kinases, which are critical in cancer treatment and other diseases. For instance, this compound can be transformed into novel protein kinase inhibitors that regulate cellular events such as proliferation and migration, which are essential in cancer progression .

Biological Research

Research has indicated that this compound exhibits potential biological activities. It is being studied for its interactions with biomolecules, particularly in the context of enzyme inhibition and receptor binding. The compound can modulate the activity of specific enzymes, thus influencing metabolic pathways .

Case Study: Inhibition of SARS-CoV-2 Main Protease

A recent study highlighted the development of azapeptide inhibitors targeting the main protease (MPro) of SARS-CoV-2 using derivatives of 4-Aminobut-2-enoic acid. These inhibitors demonstrated high potency, with one inhibitor displaying an EC50 value of 10 nM against viral infection . This underscores the compound's relevance in current therapeutic strategies against COVID-19.

Organic Synthesis

The compound is utilized as a building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form more complex molecules. These reactions are crucial for synthesizing new materials and compounds with desired properties .

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to corresponding oxides using oxidizing agents like potassium permanganate. |

| Reduction | Converts amide groups to amines using reducing agents like lithium aluminum hydride. |

| Substitution | Amino groups participate in substitution reactions forming various derivatives. |

Industrial Applications

In industrial settings, this compound is employed in the production of various chemicals and materials. Its ability to act as a precursor for synthesizing complex organic compounds makes it valuable in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of 4-Aminobut-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist of GABA (A) and GABA © receptors, modulating neural activity and influencing various physiological processes . This interaction is crucial for its potential therapeutic effects and biological activities.

Comparaison Avec Des Composés Similaires

γ-Aminobutyric acid (GABA): A neurotransmitter that also interacts with GABA receptors.

Trans-4-aminocrotonic acid (TACA): Another GABA receptor agonist with similar biological activities.

Uniqueness: 4-Aminobut-2-enoic acid hydrochloride is unique due to its specific structure and the distinct reactions it undergoes. Its ability to act as an agonist of GABA receptors sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .

Activité Biologique

4-Aminobut-2-enoic acid hydrochloride, also known as 4-Aminobut-2-enoic acid , is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article aims to provide a comprehensive overview of its biological activities, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound has the molecular formula C4H8ClNO2 and is characterized by its structural features that allow it to interact with various biological targets. The compound is a derivative of amino acids and exhibits properties that may influence neurotransmission and cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- GABA Receptor Modulation : The compound acts as an agonist for GABA(A) and GABA(C) receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system. This modulation can lead to anxiolytic effects and potential neuroprotective properties .

- Antitumor Activity : Recent studies have indicated that derivatives of 4-Aminobut-2-enoic acid exhibit antitumor properties, particularly against KRAS G12C mutation-bearing cancer cells. These derivatives can covalently bind to the active form of KRAS, inhibiting its signaling pathways that promote tumor growth .

- Antimicrobial Properties : Research has also explored the antimicrobial potential of related compounds, suggesting that they may inhibit the growth of various pathogens .

Case Studies

Several studies have documented the biological activities of this compound:

- Neuropharmacological Studies : In a study evaluating the effects of various compounds on electroconvulsive thresholds in mice, 4-Aminobut-2-enoic acid was found to significantly alter seizure susceptibility, indicating its role in modulating neuronal excitability .

- Cancer Research : A patent describes the use of 4-Aminobut-2-enoic acid derivatives as antitumor agents targeting KRAS mutations. These compounds showed promise in preclinical models by inducing apoptosis in cancer cells through inhibition of downstream signaling pathways associated with KRAS activation .

- Antimicrobial Activity : A study assessed the antimicrobial efficacy of hydroxamic acid-based organoselenium hybrids, which included derivatives of 4-Aminobut-2-enoic acid. The results demonstrated significant activity against common pathogens like Staphylococcus aureus and Candida albicans, suggesting a broader application in infectious disease treatment .

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

4-aminobut-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-3-1-2-4(6)7;/h1-2H,3,5H2,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNDYIQICTUCOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.